4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine is a novel compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound combines various functional groups, including furan, oxadiazole, sulfonyl, and piperidine, which endows it with a range of reactive sites and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine typically involves multi-step reactions The process starts with the preparation of the furan and oxadiazole intermediates, followed by their condensation with a piperidine derivative under controlled reaction conditionsIndustrial Production Methods : For industrial-scale production, the synthesis involves optimization of reaction conditions to ensure high yield and purity. This includes precise control over temperature, pH, and solvent selection, often employing catalytic agents to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : Typical reagents used in these reactions include strong oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminium hydride), and substitution reagents (such as alkyl halides). Major Products : Depending on the reaction, the major products formed can include modified versions of the original compound with altered functional groups, such as hydroxylated, aminated, or halogenated derivatives.
Scientific Research Applications
Chemistry: : In chemistry, the compound is used as a precursor for synthesizing more complex molecules due to its reactive sites. Biology Medicine : The compound's unique structure makes it a candidate for drug development, particularly in targeting specific cellular pathways. Industry : In the industrial sector, it is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The furan and oxadiazole rings interact with active sites on proteins, while the sulfonyl and piperidine groups enhance binding affinity and specificity. This multi-target approach allows it to modulate various biological pathways, making it useful in research and therapeutic applications.
Comparison with Similar Compounds
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine is unique due to its combination of functional groups. Similar compounds may include:
4-(2-furyl)-1,3,4-oxadiazole derivatives
Sulfonyl piperidine compounds
Phenylethene-based structures What sets this compound apart is its multi-functional nature, allowing for diverse chemical reactivity and biological activity.
Similar Compounds
Sulfonyl piperidine analogs
Phenylethene-based compounds
Hope this article provides a comprehensive understanding of this compound
Properties
IUPAC Name |
2-(furan-2-yl)-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-27(24,14-10-15-5-2-1-3-6-15)22-11-8-16(9-12-22)18-20-21-19(26-18)17-7-4-13-25-17/h1-7,10,13-14,16H,8-9,11-12H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTCXDVSHDCHDW-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.